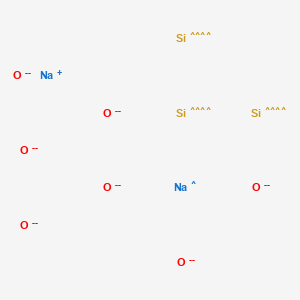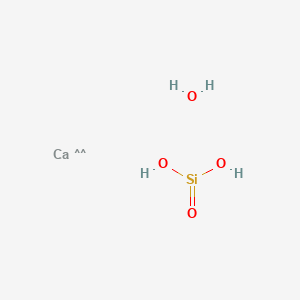
Disodium trisilicon heptaoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium trisilicon heptaoxide, with the chemical formula Na₂Si₃O₇, is an inorganic compound that belongs to the family of silicates. It is known for its unique structural properties and is commonly used in various industrial applications. The compound is characterized by its high melting point and solubility in water, forming a basic solution.
Synthetic Routes and Reaction Conditions:
Alkaline Fusion Method: This method involves mixing quartz sand with sodium carbonate and heating the mixture to high temperatures. The reaction produces this compound and carbon dioxide. [ \text{3 SiO}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{Si}_3\text{O}_7 + \text{CO}_2 ]
Acid Decomposition Method: In this method, silicon dioxide reacts with sodium hydroxide to form a soluble sodium silicate solution. The solution is then evaporated to obtain solid this compound. [ \text{SiO}_2 + 2 \text{NaOH} \rightarrow \text{Na}_2\text{Si}_3\text{O}_7 + \text{H}_2\text{O} ]
Industrial Production Methods:
High-Temperature Synthesis: Industrially, this compound is produced by heating a mixture of sodium carbonate and silicon dioxide in a furnace at temperatures around 1400°C. The molten product is then cooled and solidified.
Hydrothermal Synthesis: This method involves the reaction of sodium hydroxide with silicon dioxide under high pressure and temperature in an autoclave, resulting in the formation of this compound.
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis in water to form silicic acid and sodium hydroxide. [ \text{Na}_2\text{Si}_3\text{O}_7 + \text{H}_2\text{O} \rightarrow \text{H}_2\text{Si}_3\text{O}_7 + 2 \text{NaOH} ]
Acid-Base Reactions: It reacts with acids to form silicic acid and the corresponding sodium salt. [ \text{Na}_2\text{Si}_3\text{O}_7 + 2 \text{HCl} \rightarrow \text{H}_2\text{Si}_3\text{O}_7 + 2 \text{NaCl} ]
Common Reagents and Conditions:
Reagents: Hydrochloric acid, sulfuric acid, and water.
Conditions: Reactions typically occur at room temperature or under mild heating.
Major Products:
Silicic Acid: Formed during hydrolysis and acid-base reactions.
Sodium Salts: Such as sodium chloride, formed during reactions with acids.
科学的研究の応用
Disodium trisilicon heptaoxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds and materials.
Biology: Employed in the preparation of silicate-based biomaterials and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of ceramics, glass, and as a binding agent in various industrial processes.
作用機序
The mechanism of action of disodium trisilicon heptaoxide primarily involves its ability to form silicate networks. When dissolved in water, it forms silicic acid, which can polymerize to form complex silicate structures. These structures can interact with various molecular targets, including proteins and other biomolecules, influencing their stability and function.
類似化合物との比較
Sodium Metasilicate (Na₂SiO₃): Similar in composition but with a different silicon-to-oxygen ratio.
Sodium Orthosilicate (Na₄SiO₄): Contains a higher proportion of sodium and a different structural arrangement.
Sodium Tetrasilicate (Na₂Si₄O₉): Has a higher silicon content and forms more complex silicate networks.
Uniqueness: Disodium trisilicon heptaoxide is unique due to its specific silicon-to-oxygen ratio and its ability to form stable silicate networks. This makes it particularly useful in applications requiring high thermal stability and chemical resistance.
特性
InChI |
InChI=1S/2Na.7O.3Si/q;+1;7*-2;;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZSDNLDICQODA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na].[Na+].[Si].[Si].[Si] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2O7Si3-13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1344-09-8 (Parent) |
Source


|
| Record name | Disodium trisilicon heptaoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013870309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
242.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13870-30-9 |
Source


|
| Record name | Disodium trisilicon heptaoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013870309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium trisilicon heptaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B75860.png)


